

6-Methoxy-1,5-naphthyridin-4-ol: A Potential Kinase Inhibitor Scaffold

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Compound of Interest

Compound Name: **6-Methoxy-1,5-naphthyridin-4-ol**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core structure is a recognized "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, **6-Methoxy-1,5-naphthyridin-4-ol** represents a molecule of interest for its potential as a kinase inhibitor. While direct and extensive research on this specific compound is limited in publicly available literature, the broader family of 1,5-naphthyridine derivatives has shown significant promise in the inhibition of various protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and fibrosis. This guide consolidates the available information on related 1,5-naphthyridine compounds to provide a comprehensive technical overview of their potential as kinase inhibitors.

Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives

Several studies have highlighted the potential of the 1,5-naphthyridine scaffold to generate potent and selective kinase inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

Transforming Growth Factor-beta (TGF- β) Type I Receptor (ALK5)

A notable example is the development of 1,5-naphthyridine derivatives as potent and selective inhibitors of the TGF- β type I receptor, also known as Activin receptor-like kinase 5 (ALK5). Optimization of a screening hit led to the identification of aminothiazole and pyrazole derivatives of 1,5-naphthyridine that inhibit ALK5 autophosphorylation with high potency.

Compound Class	Target Kinase	IC50 (nM)	Reference
1,5-Naphthyridine aminothiazole derivative	ALK5	6	[1]
1,5-Naphthyridine pyrazole derivative	ALK5	4	[1]

These compounds demonstrated significant activity in both biochemical and cellular assays, showcasing the potential of the 1,5-naphthyridine core in targeting the TGF- β signaling pathway.[\[1\]](#)

Other Kinase Targets

The versatility of the 1,5-naphthyridine scaffold has been further demonstrated by its application in developing inhibitors for other kinases, including c-Met and DYRK1A, which are involved in cancer cell motility and developmental processes, respectively. While specific quantitative data for **6-Methoxy-1,5-naphthyridin-4-ol** is not available, the established activity of its structural analogues suggests it is a promising candidate for screening against a panel of kinases.

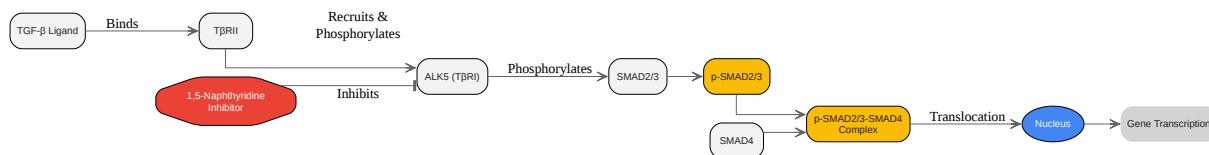
Signaling Pathways

The kinase targets of 1,5-naphthyridine derivatives are integral components of key signaling pathways that regulate cell proliferation, differentiation, and survival.

TGF- β Signaling Pathway

The TGF- β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[\[2\]](#)[\[3\]](#) Inhibitors of ALK5, such as the

1,5-naphthyridine derivatives, block the phosphorylation of downstream SMAD proteins, thereby inhibiting the pro-oncogenic effects of TGF- β .[4]



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TGF- β Signaling Inhibition by 1,5-Naphthyridine Derivatives.

Other Potential Pathways

Given that other naphthyridine isomers have been investigated as inhibitors of kinases like Cyclin-Dependent Kinase 5 (CDK5) and Epidermal Growth Factor Receptor (EGFR), it is plausible that **6-Methoxy-1,5-naphthyridin-4-ol** could also interact with these pathways.[5][6]

- EGFR Signaling: This pathway is crucial for cell proliferation and is often dysregulated in cancer. EGFR inhibitors block downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[5][7]
- CDK5 Signaling: While primarily known for its role in neuronal development, aberrant CDK5 activity is linked to various diseases, including cancer.[6]

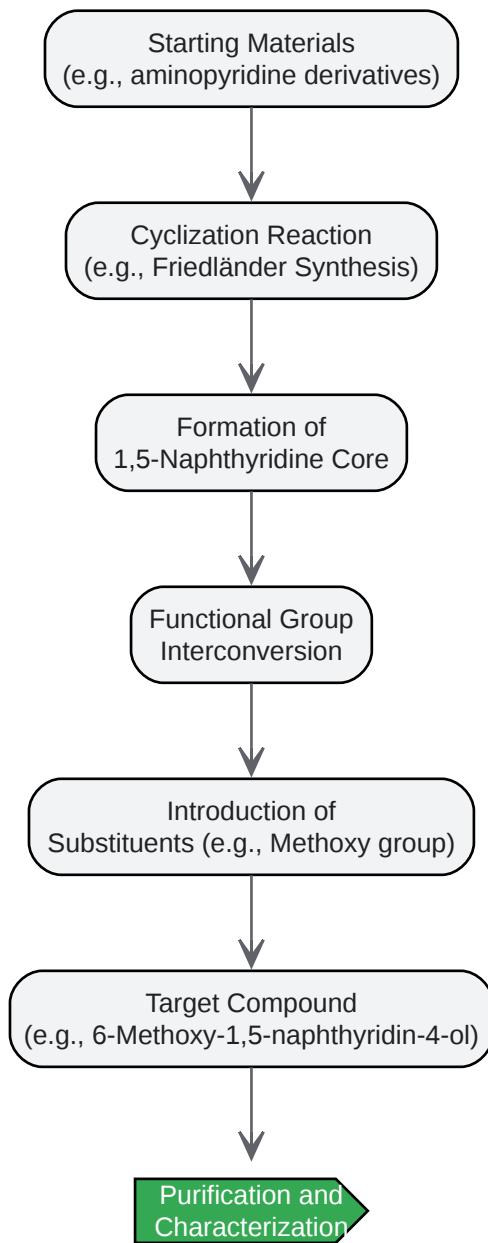
Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of potential kinase inhibitors.

Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, such as the Friedländer annulation, which involves the condensation of an ortho-

aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. A general workflow for synthesizing substituted 1,5-naphthyridines is outlined below.



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General Synthetic Workflow for 1,5-Naphthyridine Derivatives.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of a compound against a specific kinase, a variety of in vitro assays can be employed. A common method is the ADP-Glo™ Kinase Assay, which measures

the amount of ADP produced in a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **6-Methoxy-1,5-naphthyridin-4-ol** against a panel of kinases.

Materials:

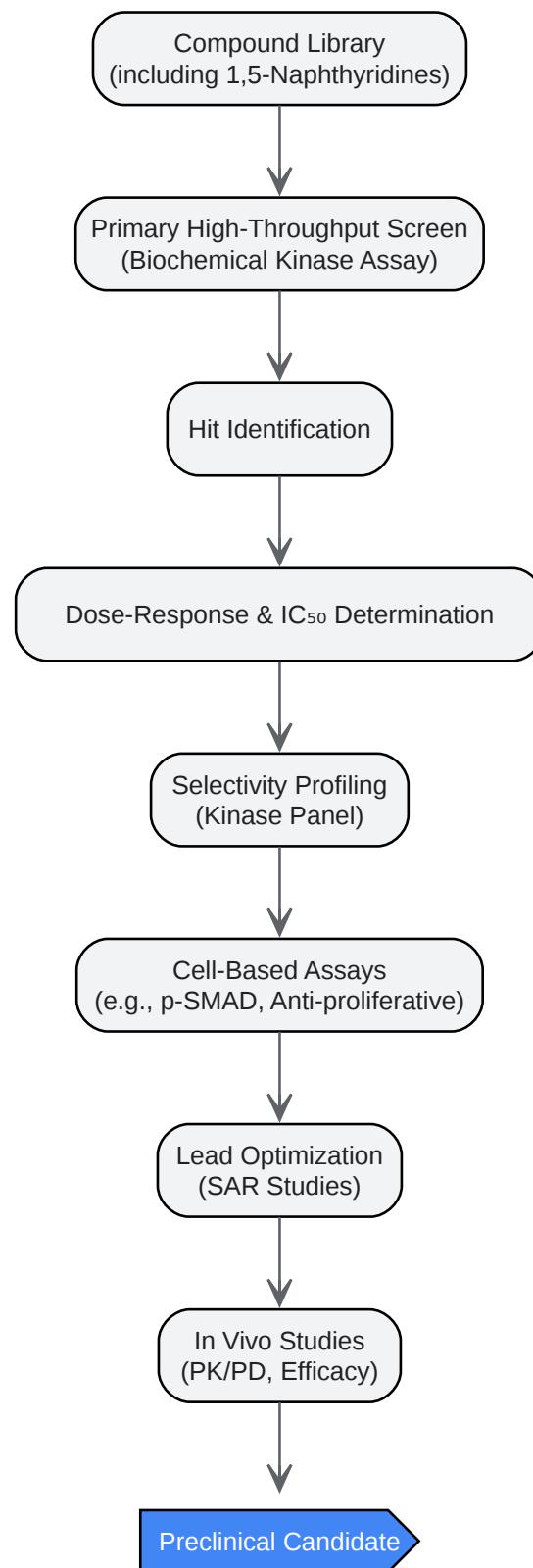
- Recombinant human kinase enzymes
- Kinase-specific substrates (peptides or proteins)
- **6-Methoxy-1,5-naphthyridin-4-ol** (or other test compounds) dissolved in DMSO
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Luminometer

Procedure:

- Reaction Setup:
 - In a 384-well plate, add the kinase buffer.
 - Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.
 - Add the specific kinase enzyme to each well.
 - Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection:

- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Kinase Inhibitor Screening:



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A Typical Workflow for the Discovery of Kinase Inhibitors.

Conclusion

While direct experimental data for **6-Methoxy-1,5-naphthyridin-4-ol** as a kinase inhibitor is not yet prevalent in the scientific literature, the extensive research on the 1,5-naphthyridine scaffold provides a strong rationale for its investigation. The demonstrated activity of related compounds against key kinases such as ALK5 highlights the potential of this chemical class in the development of novel therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, screening, and characterization of **6-Methoxy-1,5-naphthyridin-4-ol** and other novel 1,5-naphthyridine derivatives as potential kinase inhibitors. Further research into this specific compound is warranted to elucidate its kinase selectivity profile and its potential for therapeutic applications.

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